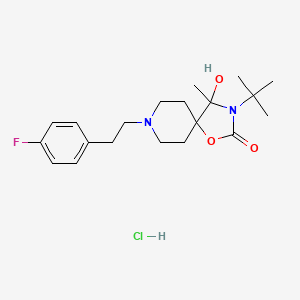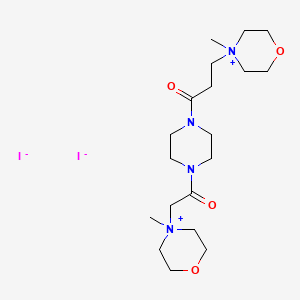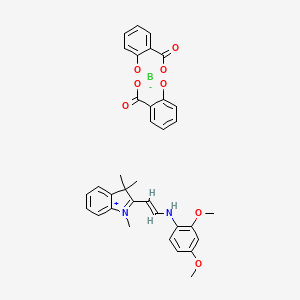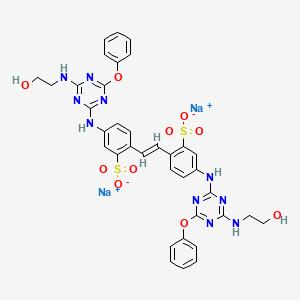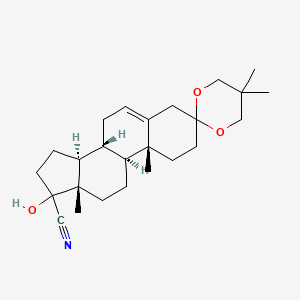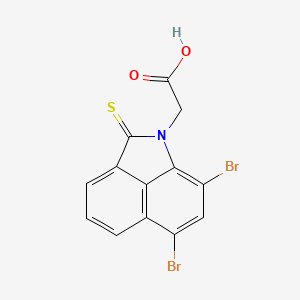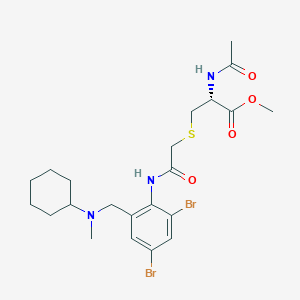
L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-半胱氨酸,N-乙酰基-S-(2-((2,4-二溴-6-((环己基甲基氨基)甲基)苯基)氨基)-2-氧代乙基)-,甲酯是一种复杂的 有机化合物,属于氨基酸衍生物类。该化合物以多个官能团的存在为特征,包括溴原子、酰胺键和甲酯基。
准备方法
合成路线和反应条件
L-半胱氨酸,N-乙酰基-S-(2-((2,4-二溴-6-((环己基甲基氨基)甲基)苯基)氨基)-2-氧代乙基)-,甲酯的合成通常涉及多个步骤:
起始原料: 合成从L-半胱氨酸和其他前体分子开始,如2,4-二溴-6-((环己基甲基氨基)甲基)苯胺。
乙酰化: L-半胱氨酸被乙酰化形成N-乙酰基-L-半胱氨酸。
偶联反应: 然后在特定条件下,通常使用EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)和HOBt(羟基苯并三唑)等偶联试剂,将乙酰化的L-半胱氨酸与二溴苯胺衍生物偶联。
酯化: 最后,该化合物进行酯化反应形成甲酯。
工业生产方法
此类复杂化合物的工业生产方法通常涉及:
反应条件的优化: 优化温度、pH和溶剂条件,以实现最大产量。
纯化: 色谱法和结晶等技术用于纯化最终产物。
放大: 反应从实验室规模放大到工业规模,确保一致性和质量。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在半胱氨酸部分的硫原子上。
还原: 还原反应可能针对溴原子或羰基。
取代: 在适当的条件下,溴原子可以被其他亲核试剂取代。
常用试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
亲核试剂: 胺、硫醇和其他亲核物种。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能导致形成亚砜或砜,而取代反应可能产生各种取代衍生物。
科学研究应用
化学
复杂分子的合成: 用作合成更复杂的有机分子的中间体。
生物学
生物化学研究: 研究它与生物分子的相互作用以及作为生物化学探针的潜力。
医学
药物开发: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业
材料科学:
作用机制
L-半胱氨酸,N-乙酰基-S-(2-((2,4-二溴-6-((环己基甲基氨基)甲基)苯基)氨基)-2-氧代乙基)-,甲酯的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物的官能团使其能够形成特定的相互作用,从而导致生物途径的调节。例如,溴原子和酰胺键的存在可能使其能够与某些蛋白质结合,影响其功能。
相似化合物的比较
类似化合物
N-乙酰基-L-半胱氨酸: L-半胱氨酸的一种更简单的衍生物,具有已知的抗氧化特性。
S-取代的半胱氨酸衍生物: 在硫原子上具有各种取代基的化合物,因其不同的生物活性而被研究。
独特性
L-半胱氨酸,N-乙酰基-S-(2-((2,4-二溴-6-((环己基甲基氨基)甲基)苯基)氨基)-2-氧代乙基)-,甲酯由于其复杂的结构而具有独特性,该结构包括多个官能团,赋予其特定的化学和生物学特性。
属性
CAS 编号 |
97290-45-4 |
|---|---|
分子式 |
C22H31Br2N3O4S |
分子量 |
593.4 g/mol |
IUPAC 名称 |
methyl (2R)-2-acetamido-3-[2-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-2-oxoethyl]sulfanylpropanoate |
InChI |
InChI=1S/C22H31Br2N3O4S/c1-14(28)25-19(22(30)31-3)12-32-13-20(29)26-21-15(9-16(23)10-18(21)24)11-27(2)17-7-5-4-6-8-17/h9-10,17,19H,4-8,11-13H2,1-3H3,(H,25,28)(H,26,29)/t19-/m0/s1 |
InChI 键 |
YALTVVAYZZHMBU-IBGZPJMESA-N |
手性 SMILES |
CC(=O)N[C@@H](CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)C(=O)OC |
规范 SMILES |
CC(=O)NC(CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


